![molecular formula C12H7FN2OS B1449493 6-(4-Fluorphenyl)thieno[3,2-d]pyrimidin-4(3H)-on CAS No. 215928-68-0](/img/structure/B1449493.png)

6-(4-Fluorphenyl)thieno[3,2-d]pyrimidin-4(3H)-on

Übersicht

Beschreibung

Synthesis Analysis

Several synthetic approaches have been explored to prepare thieno[3,2-d]pyrimidin-4(3H)-one derivatives. One common method involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent, such as formic acid or triethyl orthoformate. Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides with formic acid. These methods yield the desired thieno[3,2-d]pyrimidin-4(3H)-one scaffold .

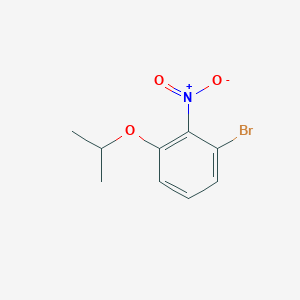

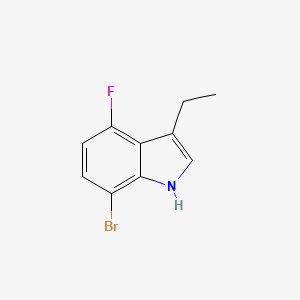

Molecular Structure Analysis

The molecular structure of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one consists of a thiophene-fused pyrimidine ring. The 4-fluorophenyl group is attached at the 6-position of the pyrimidine ring. The compound’s chemical formula is C13H8ClFN2OS .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Organische Photovoltaikzellen

Die Verbindung wurde bei der Entwicklung von Akzeptormolekülen für organische Photovoltaikzellen (OPVs) verwendet. Diese Zellen sind eine vielversprechende Alternative zur Stromerzeugung, da sie mechanisch flexibel, kostengünstiger und leichter sind. Die Thieno[3,2-d]pyrimidin-4(3H)-on-Derivate können Teil von Molekülen mit einer A2−D−A1−D−A2-Konfiguration sein, die eine geringere Bandlücke und eine verbesserte Ladungsmobilität aufweisen, was zu besseren Anwendungen in organischen Solarzellen führt .

Anwendungen in Polymer-Photovoltaik

Polymer-Photovoltaik ist ein weiteres Gebiet, in dem diese Verbindung Anwendung findet. Sie kann in Polymere integriert werden, die für photovoltaische Zwecke entwickelt wurden, wodurch die Effizienz und Leistung von Solarzellen verbessert werden. Das Vorhandensein der 4-Fluorphenylgruppe im Polymer-Rückgrat kann die elektronischen Eigenschaften und die Stabilität des photovoltaischen Materials beeinflussen .

Krebstherapie und antivirale Therapien

Thienopyrimidin-Derivate, einschließlich derer, die 6-(4-Fluorphenyl)thieno[3,2-d]pyrimidin-4(3H)-on ähneln, haben in der medizinischen Forschung, insbesondere in der Krebstherapie und antiviralen Therapien, Potenzial gezeigt. Ihre vielfältigen biologischen Aktivitäten machen sie zu geeigneten Kandidaten für die Medikamentenentwicklung und therapeutische Anwendungen.

Antimykobakterielle Mittel

Forschungen haben gezeigt, dass Thieno[3,2-d]pyrimidin-4(3H)-on-Derivate gegen Mycobacterium tuberculosis wirksam sein können. Einige Verbindungen dieser Klasse haben eine signifikante antimykobakterielle Aktivität gezeigt, was sie zu potenziellen Kandidaten für die Entwicklung neuer Antituberkulosemittel macht .

Optoelektronische Bauelemente

Die Derivate der Verbindung können bei der Entwicklung von optoelektronischen Bauelementen verwendet werden. Ihre elektronischen Eigenschaften können so angepasst werden, dass die Leistung von Bauelementen wie Leuchtdioden (LEDs), Photodetektoren und Transistoren verbessert wird. Die Fluorphenylgruppe spielt eine entscheidende Rolle bei der Abstimmung der optoelektronischen Eigenschaften .

Elektropolymerisation

Elektropolymerisation ist ein Verfahren, bei dem Monomere durch ein elektrochemisches Verfahren polymerisiert werden. Derivate von this compound können elektropolymerisiert werden, um leitfähige Polymere zu bilden, die in verschiedenen Anwendungen nützlich sind, darunter Sensoren, Aktuatoren und Korrosionsschutz .

Wirkmechanismus

Target of Action

The primary target of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages .

Mode of Action

6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one interacts with BTK, inhibiting its enzymatic activity . This compound exhibits varying inhibitory activities against BTK in vitro .

Biochemical Pathways

BTK plays a critical role in multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . By inhibiting BTK, 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one affects these pathways, leading to downstream effects on B cell development, including proliferation, differentiation, maturation, activation, and survival .

Result of Action

The inhibition of BTK by 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one results in the suppression of B cell proliferation . This compound has been found to exert excellent immunosuppressive activity by inhibiting the proliferation of B cells .

Action Environment

The action, efficacy, and stability of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be influenced by various environmental factors While specific environmental factors are not detailed in the available literature, factors such as pH, temperature, and the presence of other molecules could potentially impact the action of this compound

Biochemische Analyse

Biochemical Properties

6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in inhibiting specific enzymes. It has been shown to interact with cytochrome bd oxidase, an enzyme involved in the electron transport chain of Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, leading to a decrease in ATP production and ultimately affecting the bacterium’s energy metabolism. Additionally, this compound has demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Cellular Effects

The effects of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. In mycobacterial cells, it disrupts the electron transport chain, leading to reduced ATP levels and impaired cellular respiration . This compound also affects gene expression by downregulating genes associated with energy metabolism and upregulating stress response genes. In mammalian cells, it has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through binding interactions with cytochrome bd oxidase. This binding inhibits the enzyme’s function, leading to a cascade of biochemical events that disrupt cellular energy production . The compound also interacts with other biomolecules, such as proteins involved in the stress response, further amplifying its effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its antimycobacterial activity remains consistent over extended periods, although some degradation products may form that could potentially alter its efficacy .

Dosage Effects in Animal Models

The effects of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, it effectively inhibits mycobacterial growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the mitochondria in mycobacterial cells, where it exerts its inhibitory effects on cytochrome bd oxidase . The compound’s distribution can also be influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is critical for its activity. In mycobacterial cells, it predominantly localizes to the mitochondria, where it inhibits cytochrome bd oxidase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . In mammalian cells, it can localize to various organelles, including the nucleus and endoplasmic reticulum, where it influences gene expression and induces apoptosis .

Eigenschaften

IUPAC Name |

6-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDPELUZZOKGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215928-68-0 | |

| Record name | 6-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

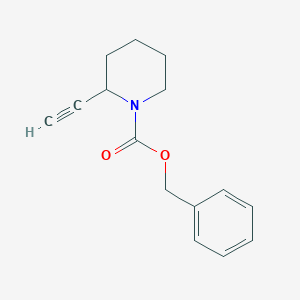

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B1449412.png)

![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)

![6-Fluoro-8-methylimidazo[1,5-a]pyridine](/img/structure/B1449424.png)

![4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449427.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B1449431.png)